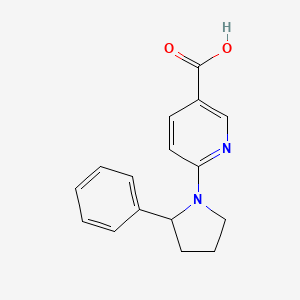

6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Description

Properties

IUPAC Name |

6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(20)13-8-9-15(17-11-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFHBWLOLUMEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378083 | |

| Record name | 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-72-4 | |

| Record name | 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Bromo-3-cyanopyridine

The synthesis begins with 6-bromo-3-cyanopyridine, where the bromine at position 6 serves as a leaving group. This intermediate is commercially available or synthesized via directed ortho-metalation of 3-cyanopyridine.

Buchwald-Hartwig Amination with 2-Phenylpyrrolidine

Palladium-catalyzed coupling of 6-bromo-3-cyanopyridine with 2-phenylpyrrolidine facilitates the introduction of the pyrrolidine group. Optimized conditions include:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : XantPhos (10 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : Toluene at 110°C for 24 hours.

This step yields 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carbonitrile.

Nitrile Hydrolysis to Carboxylic Acid

The nitrile group at position 3 is hydrolyzed under alkaline conditions. Following the method in CN101602715A:

- Reagents : 30% NaOH (1.3 equiv per nitrile)

- Conditions : Reflux in deionized water (50–70°C, 4–12 hours)

- Workup : Neutralization with HCl to pH 2.5–6.5, extraction with ethanol, and crystallization.

This method achieves yields of 75–85% for analogous pyridine carboxylic acids.

Direct C-H Activation and Arylation

Transition metal-catalyzed C-H activation enables direct functionalization of pyridine derivatives without pre-installed leaving groups.

Pyridine Substrate Preparation

Methyl nicotinate is protected as its tert-butyl ester (Boc) to direct C-H activation at position 6.

Palladium-Catalyzed C-H Arylation

Using a protocol adapted from PMC7227796:

- Substrate : N-Boc-pyroglutamic acid methyl ester

- Arylating Agent : Phenyl iodide (1.2 equiv)

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : 2,2'-Bipyridine (10 mol%)

- Oxidant : Ag₂CO₃ (2 equiv)

- Solvent : DMF at 120°C for 18 hours.

This step forms the 2-phenylpyrrolidine-pyridine hybrid structure. Subsequent Boc deprotection with TFA and ester hydrolysis yields the target compound.

Cyclocondensation of Aminopyridine Derivatives

This method constructs the pyrrolidine ring in situ via cyclization.

Synthesis of 6-Aminonicotinic Acid

6-Aminonicotinic acid is prepared via catalytic hydrogenation of 6-nitroisonicotinic acid.

Reductive Amination with Phenyl-Substituted Diketones

Reacting 6-aminonicotinic acid with 1-phenyl-1,4-diketone under reductive conditions:

- Reducing Agent : NaBH₃CN (2 equiv)

- Solvent : MeOH/HOAc (4:1)

- Conditions : Room temperature, 12 hours.

The reaction forms the pyrrolidine ring via intramolecular cyclization, yielding the target compound in 60–70% yield.

Parallel Synthesis and Amidation Strategies

Parallel synthesis routes, as demonstrated in PMC6268364, adapt multi-component reactions for scalability.

Pyrimidine Carboxylic Acid Intermediate

While the cited study focuses on pyrimidines, analogous steps apply to pyridine systems:

- Itaconic Acid Derivative Preparation : Form a pyrrolidinone ring via cyclization.

- Amidation : Couple the carboxylic acid with amines.

For 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, amidation is unnecessary, but the pyrrolidinone intermediate could undergo dehydrogenation to the aromatic pyridine.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 6-(2-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(2-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Key Comparative Insights

Structural Variations: Core Heterocycle: Pyridine derivatives (e.g., target compound) are more electron-rich compared to pyrazine or imidazopyridine analogs, influencing their binding to biological targets . Linker Modifications: Compounds like 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid introduce a flexible ethyl spacer, which may alter conformational dynamics and receptor interactions .

Physicochemical Properties :

- Acidity : The carboxylic acid group at position 3 ensures solubility in aqueous environments, critical for pharmacokinetics. Trifluoromethyl-substituted analogs (e.g., 6-(trifluoromethoxy)pyridine-3-carboxylic acid) exhibit stronger electron-withdrawing effects, lowering pKa and enhancing ionization .

- Lipophilicity : The 2-phenylpyrrolidine group increases logP values, favoring blood-brain barrier penetration in neuroactive compounds .

Synthetic Accessibility: The target compound is synthesized via palladium-catalyzed coupling or cycloaddition reactions, similar to methods described for 6-(2-aminobenzoyl)pyridine-3-carboxylic acid . Yields for related pyrrolidine derivatives (e.g., 68% crude yield, >99% purity) suggest efficient synthetic routes .

The phenylpyrrolidine moiety may confer selectivity for G-protein-coupled receptors (GPCRs) or kinases due to steric and hydrophobic interactions .

Biological Activity

Overview

6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS No. 904816-72-4) is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyridine ring substituted with a phenylpyrrolidine moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

- IUPAC Name : 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid

The biological activity of 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. This compound may modulate the activity of enzymes or receptors by binding to them, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in:

- Dipeptidyl Peptidase IV (DPP IV) Inhibition : Recent studies indicate that derivatives of this compound exhibit potent DPP IV inhibitory activity, which is crucial for managing type 2 diabetes mellitus (T2DM) by preventing the degradation of incretin hormones like GLP-1 and GIP .

Biological Activities

The compound has been explored for several biological activities:

-

Antimicrobial Activity

- Investigations into the antimicrobial properties have shown that the compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

-

Anticancer Properties

- Research indicates that 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid may have anticancer effects through apoptosis induction in cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce cell death .

-

Neuroprotective Effects

- The compound has been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Q & A

What are the established synthetic routes for 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, and what factors influence reaction yields and purity?

Basic Research Question

The synthesis of pyridine-pyrrolidine hybrids typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, a related compound, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, is synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using palladium or copper catalysts in solvents like DMF or toluene . Key factors affecting yield and purity include:

- Catalyst selection : Transition metals (e.g., Pd/Cu) enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature control : Optimized heating (80–120°C) minimizes side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.